![molecular formula C16H21N3O4S B2432130 Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate CAS No. 941877-16-3](/img/structure/B2432130.png)
Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate
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Description
Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate is a chemical compound. It contains a total of 58 bonds, including 33 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 8 double bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 2 urea (-thio) .
Molecular Structure Analysis
This compound contains a total of 58 bonds, including 33 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 8 double bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 2 urea (-thio) . It also contains a total of 56 atoms, including 25 Hydrogen atoms, 20 Carbon atoms, 5 Nitrogen atoms, and 6 Oxygen atoms .Scientific Research Applications
Synthesis and Cyclization Reactions
Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and similar compounds have been used in the synthesis and cyclization reactions to obtain various heterocyclic systems. These reactions have shown significant effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown (Abd & Awas, 2008).
Microwave-Mediated Catalyst-Free Reactions
In a study, a series of novel ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates were synthesized using microwave irradiation. This process represents a regioselective approach to synthesize these compounds under solvent- and catalyst-free conditions, indicating its potential for green chemistry applications (Harikrishnan et al., 2013).
Pharmaceutical Applications
Various derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate were synthesized and showed pharmacological activity. The synthesis involved condensation reactions and afforded N-1 substituted derivatives, showcasing its relevance in pharmaceutical research (Śladowska et al., 1990).
Transformation into Other Heterocyclic Systems
A study demonstrated that ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylates can be transformed into new heterocyclic systems such as pyrido[2,3,4-ef]pyridazino[3,4-e]-1,2,4-triazepine, highlighting the versatility of these compounds in synthesizing diverse chemical structures (Śladowska et al., 1997).
Synthesis of Amino Substituted Products
Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared and treated with various amines and hydrazines to afford amino substituted products. This study shows the utility of ethyl derivatives in the synthesis of compounds with potential biological activities (Bevk et al., 2001).
properties
IUPAC Name |
ethyl 2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-6-10(15(21)23-7-2)24-12-9(3)8-17-13-11(12)14(20)19(5)16(22)18(13)4/h8,10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKDSIFMSKVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate |
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